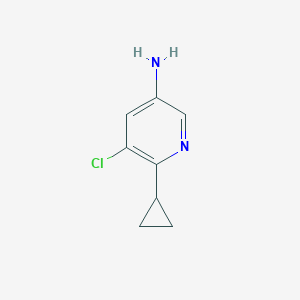
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a methanamine group at the 4th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the bromination of 1-methylpyrazole followed by the introduction of the methanamine group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylpyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyrazole ring can undergo reduction under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include imines, nitriles, or carboxylic acids.
Reduction Reactions: Products include dihydropyrazoles or fully reduced pyrazolines.
科学的研究の応用
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The pyrazole ring can also interact with aromatic residues in proteins, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1-Methylpyrazole: Lacks the bromine and methanamine groups, making it less reactive and less versatile in chemical synthesis.
5-Bromo-1H-pyrazole:
(5-Bromo-1H-pyrazol-4-yl)methanamine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the combination of the bromine atom, methyl group, and methanamine group on the pyrazole ring. This combination provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H8BrN3 |
|---|---|
分子量 |
190.04 g/mol |
IUPAC名 |
(5-bromo-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3 |
InChIキー |
PUTLDENMJQDLJG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)




